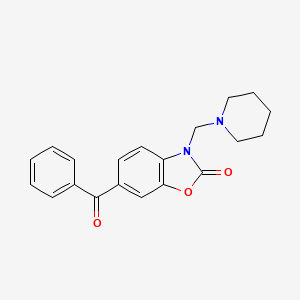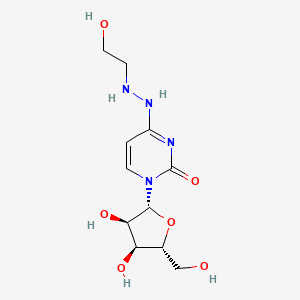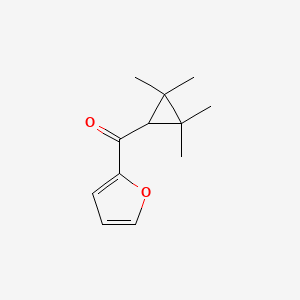
1,1'-Biphenyl, 2,3',4,4'-tetranitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,3’,4,4’-tetranitro- is a chemical compound with the molecular formula C12H6N4O8. It is a derivative of biphenyl, where four nitro groups are attached to the biphenyl structure. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,1’-Biphenyl, 2,3’,4,4’-tetranitro- typically involves the nitration of biphenyl. The process includes the following steps:
Nitration Reaction: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.
Purification: The crude product is purified using recrystallization techniques to obtain pure 1,1’-Biphenyl, 2,3’,4,4’-tetranitro-.
Industrial production methods may involve continuous flow reactors to handle large-scale synthesis, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
1,1’-Biphenyl, 2,3’,4,4’-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents like halogens or alkyl groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of nitrogen.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction typically yields 1,1’-Biphenyl, 2,3’,4,4’-tetraamino-.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,3’,4,4’-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with specific targeting mechanisms.
Industry: It is used in the production of high-energy materials and explosives due to its stability and energetic properties.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,3’,4,4’-tetranitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, depending on the environment and the presence of other reactants. The pathways involved include electron transfer processes and the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
1,1’-Biphenyl, 2,3’,4,4’-tetranitro- can be compared with other nitro-substituted biphenyl compounds, such as:
1,1’-Biphenyl, 2,2’,4,4’-tetranitro-: Similar in structure but with different positions of the nitro groups, leading to variations in chemical reactivity and applications.
1,1’-Biphenyl, 2,4,2’,4’-tetranitro-: Another isomer with distinct properties and uses.
1,1’-Biphenyl, 2,3’,4,5’-tetranitro-: Differing in the position of one nitro group, affecting its chemical behavior.
The uniqueness of 1,1’-Biphenyl, 2,3’,4,4’-tetranitro- lies in its specific arrangement of nitro groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
106323-85-7 |
|---|---|
Formule moléculaire |
C12H6N4O8 |
Poids moléculaire |
334.20 g/mol |
Nom IUPAC |
4-(2,4-dinitrophenyl)-1,2-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O8/c17-13(18)8-2-3-9(11(6-8)15(21)22)7-1-4-10(14(19)20)12(5-7)16(23)24/h1-6H |
Clé InChI |
ZJMAZGPQQSTXRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






phosphane](/img/structure/B14341099.png)
![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)





![2-[(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)methyl]thiophene](/img/structure/B14341140.png)


